[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13531192
InChI: InChI=1S/C14H27N3O3/c1-9(15)12(18)16-10-5-7-11(8-6-10)17-13(19)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)(H,17,19)/t9-,10?,11?/m0/s1
SMILES: CC(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13531192

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]carbamate
Standard InChI InChI=1S/C14H27N3O3/c1-9(15)12(18)16-10-5-7-11(8-6-10)17-13(19)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)(H,17,19)/t9-,10?,11?/m0/s1
Standard InChI Key ZNPRGXOEYHPPBT-WHXUTIOJSA-N
Isomeric SMILES C[C@@H](C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N
SMILES CC(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N

Introduction

The compound “[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester” is a synthetic molecule with potential applications in medicinal chemistry. This compound is characterized by its specific stereochemistry and functional groups, which make it a candidate for biochemical and pharmaceutical research. Below, we provide an in-depth discussion of its chemical properties, synthesis, and potential applications.

Molecular Formula and Weight

  • Molecular Formula: C15H29N3O3C_{15}H_{29}N_3O_3

  • Molecular Weight: 299.41 g/mol .

Structural Features

  • The compound contains a cyclohexyl ring substituted with an amino-propionylamino group and a tert-butyl carbamate moiety.

  • The stereochemistry is denoted by the (S)-configuration at the amino-propionyl position, indicating its chirality.

Computed Descriptors

  • IUPAC Name: tert-butyl N-[2-[[(2S)-2-aminopropanoyl]-methylamino]cyclohexyl]carbamate .

  • SMILES Notation: C[C@@H](C(=O)N(C)C1CCCCC1NC(=O)OC(C)(C)C)N .

  • InChI Key: IZAAUNCPESBDRQ-UNXYVOJBSA-N .

General Synthetic Route

The synthesis of this compound typically involves:

  • Protection of the amino group using a tert-butyl carbamate.

  • Coupling of the cyclohexylamine derivative with an amino acid derivative (e.g., alanine) under conditions that preserve stereochemistry.

  • Purification through recrystallization or chromatography to ensure high enantiomeric purity .

Reaction Conditions

  • Common reagents include carbodiimide coupling agents such as DCC or EDC for peptide bond formation.

  • Solvents like dichloromethane or dimethylformamide are used to facilitate reactions.

Medicinal Chemistry

The compound's structure suggests it could serve as:

  • A precursor for designing enzyme inhibitors due to its peptide-like backbone.

  • A scaffold for drug discovery targeting receptors or enzymes that interact with amides or carbamates.

Biochemical Research

The presence of a chiral center makes it useful for studying stereospecific biological interactions.

Data Table

PropertyValue/Description
Molecular FormulaC15H29N3O3C_{15}H_{29}N_3O_3
Molecular Weight299.41 g/mol
IUPAC Nametert-butyl N-[2-[[(2S)-2-aminopropanoyl]-methylamino]cyclohexyl]carbamate
SMILESC[C@@H](C(=O)N(C)C1CCCCC1NC(=O)OC(C)(C)C)N
InChI KeyIZAAUNCPESBDRQ-UNXYVOJBSA-N
Chirality(S)-Configuration
Functional GroupsAmide, Carbamate, Tert-butyl

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